2-(3-bromophenyl)-1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazole
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Overview
Description
2-(3-bromophenyl)-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound features a bromophenyl group and a chlorophenoxypropyl group attached to a benzodiazole core, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Etherification: The chlorophenoxypropyl group can be introduced via a nucleophilic substitution reaction, where the benzodiazole is reacted with 3-(4-chlorophenoxy)propyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenols or quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenyl group can yield bromophenol, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
2-(3-bromophenyl)-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and chlorophenoxypropyl groups can interact with hydrophobic pockets in proteins, while the benzodiazole core can form hydrogen bonds or π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenyl)-1-[3-(4-bromophenoxy)propyl]-1H-1,3-benzodiazole
- 2-(4-bromophenyl)-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole
- 2-(3-bromophenyl)-1-[3-(3-chlorophenoxy)propyl]-1H-1,3-benzodiazole
Uniqueness
2-(3-bromophenyl)-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents on the benzodiazole core can result in unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H18BrClN2O |
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Molecular Weight |
441.7 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1-[3-(4-chlorophenoxy)propyl]benzimidazole |
InChI |
InChI=1S/C22H18BrClN2O/c23-17-6-3-5-16(15-17)22-25-20-7-1-2-8-21(20)26(22)13-4-14-27-19-11-9-18(24)10-12-19/h1-3,5-12,15H,4,13-14H2 |
InChI Key |
QPMKNZOMRIJOIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCCOC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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